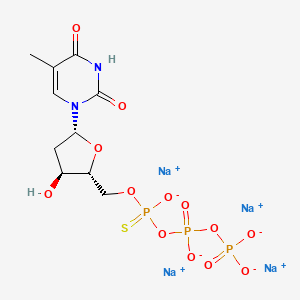
Thymidine-5'-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is a sulfur-containing nucleotide derivative. It is an isomer of thymidine triphosphate, where one of the non-bridging oxygen atoms is replaced by sulfur. This compound is known for its ability to bind to various enzymes and proteins, making it a valuable tool in biochemical and molecular biology research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) typically involves the phosphorylation of thymidine with thiophosphoryl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using chromatographic techniques to obtain the desired isomer.
Industrial Production Methods
Industrial production of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiophosphate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophosphates.
Applications De Recherche Scientifique
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and modification.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral therapies, particularly against HIV.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents.
Mécanisme D'action
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) exerts its effects by binding to specific enzymes and proteins involved in nucleotide metabolism. It acts as a competitive inhibitor of deoxynucleoside triphosphate triphosphohydrolase SAMHD1, thereby affecting the cellular levels of deoxynucleoside triphosphates. This inhibition can interfere with viral replication, making it a potential antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine triphosphate (TTP): The parent compound without the sulfur modification.
Thymidine-5’-O-(1-thiotriphosphate),rp-isomer: Another isomer with different stereochemistry.
2’-Deoxythymidine-5’-O-(1-thiotriphosphate): A similar compound with a deoxy modification.
Uniqueness
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is unique due to its sulfur modification, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research.
Propriétés
Formule moléculaire |
C10H13N2Na4O13P3S |
|---|---|
Poids moléculaire |
586.16 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O13P3S.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(23-8)4-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,29)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,8+,28?;;;;/m0..../s1 |
Clé InChI |
VMENGOUYFQJEIS-ADSYJDMVSA-J |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)

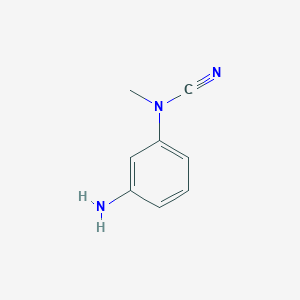
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)

![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
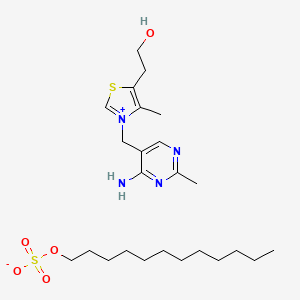

![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)
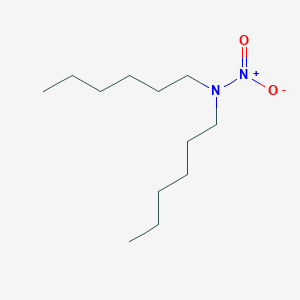
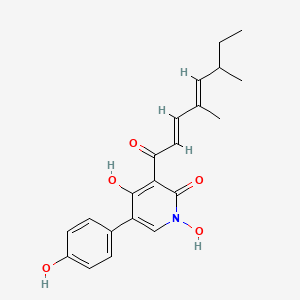
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)

![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
